1,3-Dioxane-5,5-dimethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

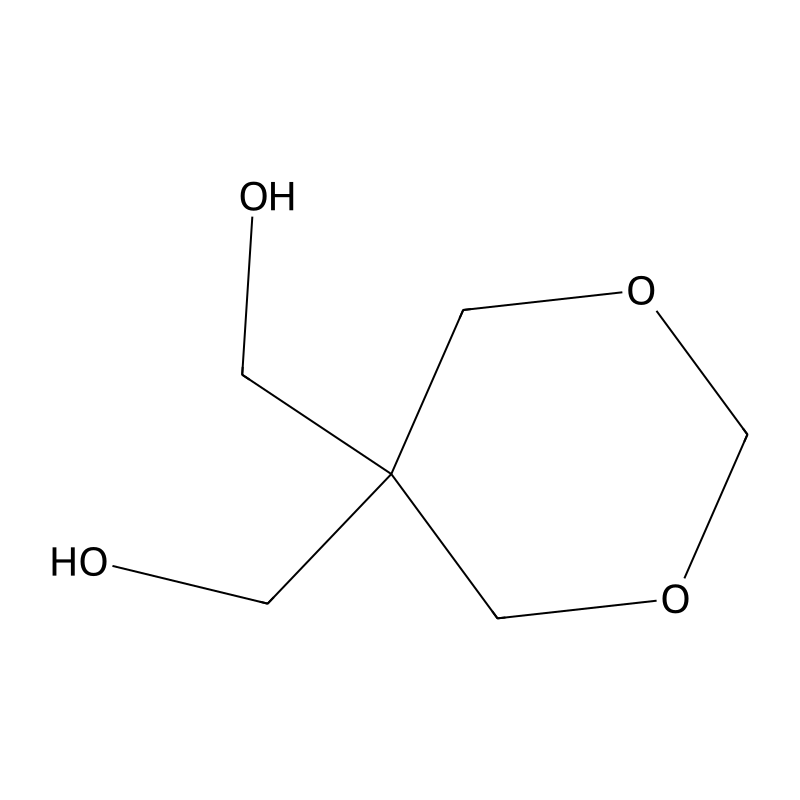

1,3-Dioxane-5,5-dimethanol is a chemical compound with the molecular formula and a molecular weight of approximately 148.16 g/mol. It features a dioxane ring structure, which is characterized by two oxygen atoms in a six-membered ring. The compound is recognized for its two hydroxymethyl groups attached to the 5-position of the dioxane ring, enhancing its reactivity and solubility in various solvents.

The compound is also known by several other names, including 5,5-dimethyl-1,3-dioxane and 1,3-dioxane, 5,5-dimethanol. Its structural uniqueness lies in the presence of both ether and alcohol functionalities, making it versatile for various

- Esterification: It can react with carboxylic acids to form esters, particularly when heated with acetic acid.

- Dehydration: Under acidic conditions, it can undergo dehydration to form ethers or cyclic compounds.

- Oxidation: The hydroxymethyl groups can be oxidized to aldehydes or ketones.

- Nucleophilic Substitution: The hydroxyl groups can act as nucleophiles in substitution reactions with alkyl halides.

These reactions highlight the compound's potential for creating diverse derivatives useful in various fields such as materials science and pharmaceuticals .

Several methods are available for synthesizing 1,3-Dioxane-5,5-dimethanol:

- Starting from Dioxane Derivatives: The compound can be synthesized from commercially available dioxanes through hydroxymethylation reactions using formaldehyde in the presence of a catalyst.

- Reduction Reactions: Reduction of corresponding dioxanones or dioxanediols can yield 1,3-Dioxane-5,5-dimethanol.

- Multistep Synthesis: It may also be synthesized through multi-step synthetic routes involving alkylation and subsequent reduction steps.

These methods allow for the production of the compound in varying purities and yields depending on the specific conditions employed .

Several compounds share structural similarities with 1,3-Dioxane-5,5-dimethanol. Here are some notable examples:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 1,3-Dioxane | Dioxane | Simple ether structure without hydroxymethyl groups. |

| 2-Methyl-1,3-dioxolane | Dioxolane | Contains one less carbon than 1,3-Dioxane-5,5-dimethanol. |

| 1,4-Dioxane | Dioxane | Similar ring structure but lacks hydroxymethyl groups. |

| Ethylene glycol | Glycol | Two hydroxyl groups but lacks the dioxane ring structure. |

The uniqueness of 1,3-Dioxane-5,5-dimethanol lies in its combination of both ether and alcohol functionalities within a cyclic structure. This dual functionality enhances its reactivity compared to simpler analogs like 1,3-Dioxane or Ethylene glycol .

The development of 1,3-Dioxane-5,5-dimethanol traces its origins to the broader understanding of acetal chemistry and the quest for stable protecting groups in organic synthesis. The compound's synthesis methodology was established through systematic studies of pentaerythritol chemistry, building upon foundational work in carbohydrate and polyol chemistry. The historical significance of this compound became apparent as researchers recognized the need for robust protecting groups that could withstand basic conditions while remaining easily removable under acidic conditions.

The evolution of 1,3-Dioxane-5,5-dimethanol synthesis represents a crucial advancement in the field of protective group chemistry. Early investigations into formaldehyde-based acetal formations with polyols laid the groundwork for understanding the specific reaction conditions necessary to achieve selective protection of pentaerythritol. These foundational studies established the acid-catalyzed condensation methodology that remains the standard synthetic approach today.

The compound gained prominence through its applications in complex organic synthesis, where selective protection of functional groups became increasingly important. The development of efficient synthetic routes to 1,3-Dioxane-5,5-dimethanol coincided with the growing understanding of acetal stability and reactivity patterns. This historical progression reflects the compound's emergence from laboratory curiosity to essential synthetic tool, marking its transition into mainstream organic chemistry applications.

Industrial interest in 1,3-Dioxane-5,5-dimethanol developed parallel to academic research, driven by its potential applications in polymer chemistry and materials science. The compound's unique structural features, combining the stability of the dioxane ring with the functionality of primary alcohol groups, positioned it as an attractive building block for advanced materials. This dual academic and industrial development trajectory has continued to drive innovation in both synthetic methodology and application development.

Nomenclature and Systematic Classification

1,3-Dioxane-5,5-dimethanol follows systematic chemical nomenclature conventions established by the International Union of Pure and Applied Chemistry. The compound's systematic name reflects its core dioxane ring structure with two hydroxymethyl substituents positioned at the 5-carbon. Alternative nomenclature includes [5-(hydroxymethyl)-1,3-dioxan-5-yl]methanol, which emphasizes the substitution pattern and functional group arrangement.

The Chemical Abstracts Service registry number 6228-25-7 provides unambiguous identification of this compound in chemical databases and literature. Additional naming conventions include pentaerythritol cyclic monoformal, which describes the compound's derivation from pentaerythritol through formal protection with formaldehyde. This nomenclature variation reflects the compound's synthetic origin and relationship to its pentaerythritol precursor.

Systematic classification places 1,3-Dioxane-5,5-dimethanol within the broader category of cyclic acetals, specifically as a 1,3-dioxane derivative. The compound's molecular formula C₆H₁₂O₄ and molecular weight of 148.16 g/mol establish its position within this chemical class. The International Chemical Identifier string InChI=1S/C6H12O4/c7-1-6(2-8)3-9-5-10-4-6/h7-8H,1-5H2 provides a standardized digital representation of the molecular structure.

The European Inventory of Existing Commercial Chemical Substances number 228-329-7 categorizes the compound within regulatory frameworks. This classification system facilitates international trade and regulatory compliance while ensuring proper identification across different jurisdictions. The systematic approach to nomenclature and classification enables precise communication among researchers and ensures consistent identification in scientific literature and commercial applications.

Relevance in Organic Chemistry

1,3-Dioxane-5,5-dimethanol occupies a crucial position in organic chemistry as a versatile protecting group reagent and synthetic building block. The compound's primary significance lies in its ability to temporarily mask carbonyl functionality while remaining stable under basic conditions. This characteristic makes it particularly valuable in complex synthetic sequences where selective protection is essential for achieving desired transformations.

The mechanistic basis for the compound's protective properties stems from the stability of the acetal linkage formed between carbonyl compounds and the diol functionality. Unlike simple acetals, the cyclic nature of 1,3-Dioxane-5,5-dimethanol-derived protection provides enhanced stability due to the chelate effect and reduced entropy of hydrolysis. This enhanced stability allows for more aggressive reaction conditions in subsequent synthetic steps while maintaining protective integrity.

Applications in synthetic organic chemistry extend beyond simple protection to include use as a building block for more complex structures. The dual hydroxymethyl functionality provides multiple sites for further derivatization, enabling the construction of branched and cross-linked architectures. Recent research has demonstrated the compound's utility in preparing functional diols for polyurethane synthesis, where the dioxane ring provides unique structural and thermal properties.

The compound's reactivity profile includes selective oxidation and reduction reactions that can be performed without affecting the acetal protecting group. Common oxidizing agents such as potassium permanganate and chromium trioxide can convert the hydroxymethyl groups to corresponding aldehydes or carboxylic acids. Conversely, reducing agents like lithium aluminum hydride and sodium borohydride can selectively reduce other functional groups while leaving the acetal protection intact.

Table 1: Chemical Reactivity Profile of 1,3-Dioxane-5,5-dimethanol

| Reaction Type | Common Reagents | Products Formed | Stability of Acetal |

|---|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Aldehydes, Carboxylic acids | Stable |

| Reduction | LiAlH₄, NaBH₄ | Secondary alcohols | Stable |

| Substitution | SOCl₂, PBr₃ | Halogenated derivatives | Stable |

| Acetal Hydrolysis | H⁺, H₂O | Parent carbonyl + diol | Labile |

Current Research Significance

Contemporary research involving 1,3-Dioxane-5,5-dimethanol spans multiple disciplines, with particular emphasis on polymer chemistry and materials science applications. Recent investigations have focused on the compound's utility as a chain extender in thermoplastic polyurethane synthesis, where it imparts unique mechanical and thermal properties. These studies demonstrate that incorporation of the dioxane ring structure enhances polymer flexibility while maintaining thermal stability.

Biodegradation studies represent a significant area of current research interest, particularly regarding environmental sustainability of polymer materials. Recent work has shown that polyurethanes containing 1,3-Dioxane-5,5-dimethanol exhibit controlled degradation patterns when subjected to soil burial conditions. These findings suggest potential applications in developing environmentally responsive materials that combine performance with sustainability.

Antioxidant activity research has revealed that dioxane derivatives, including 1,3-Dioxane-5,5-dimethanol, exhibit significant radical scavenging properties. Studies utilizing 2,2-diphenyl-1-picrylhydrazyl scavenging assays have demonstrated measurable antioxidant activity, with implications for pharmaceutical and nutraceutical applications. This biological activity research represents an expanding frontier in the compound's application portfolio.

Advanced synthetic methodology development continues to explore new applications for 1,3-Dioxane-5,5-dimethanol in click chemistry and post-polymerization modification strategies. Recent studies have demonstrated the compound's utility in preparing norbornene-functionalized derivatives that undergo selective thiol-ene and azide-alkyne cycloaddition reactions. These developments enable precise control over polymer functionality and properties through post-synthetic modification approaches.

Table 2: Current Research Applications and Findings

Molecular Structure and Configuration

1,3-Dioxane-5,5-dimethanol is a heterocyclic organic compound with the molecular formula C₆H₁₂O₄ and a molecular weight of 148.16 g/mol [1] [2]. The compound is registered under CAS number 6228-25-7 and is also known by several synonyms including cyclic pentaerythritol monoformal, (1,3-dioxane-5,5-diyl)dimethanol, and [5-(hydroxymethyl)-1,3-dioxan-5-yl]methanol [1] [3].

The molecular structure consists of a six-membered 1,3-dioxane ring with two hydroxymethyl groups (-CH₂OH) attached to the carbon atom at position 5. The InChI key for this compound is ZTISUHQLYYPYFA-UHFFFAOYSA-N, and its SMILES notation is OCC1(CO)COCOC1 [1] [4] [3]. The compound exhibits a geminal disubstitution pattern at the 5-position of the dioxane ring, where both hydroxymethyl substituents are attached to the same carbon atom.

Structurally, the 1,3-dioxane ring differs significantly from cyclohexane due to the presence of two oxygen atoms at positions 1 and 3. This heterocyclic arrangement creates a characteristic puckered structure where the molecule is flattened in the C(4)-C(5)-C(6) portion of the ring and puckered in the O(1)-C(2)-O(3) region [5]. The bond angles within the ring are affected by this oxygen incorporation, with the O-C-O angle measuring approximately 107.7° [6].

The molecular geometry is further influenced by the geminal dimethanol substitution at position 5. The presence of two hydroxymethyl groups at this position creates a quaternary carbon center, which affects both the conformational behavior and the overall molecular symmetry. This substitution pattern distinguishes 1,3-dioxane-5,5-dimethanol from other dioxane derivatives and contributes to its unique physical and chemical properties.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₁₂O₄ | [1] [2] |

| Molecular Weight | 148.16 g/mol | [1] [2] |

| CAS Number | 6228-25-7 | [1] [3] |

| InChI Key | ZTISUHQLYYPYFA-UHFFFAOYSA-N | [1] [4] |

| SMILES | OCC1(CO)COCOC1 | [1] [4] [3] |

| Melting Point | 58-60°C | [2] [7] [3] |

| Boiling Point | 132-134°C (0.2 Torr) | [7] [3] |

Conformational Analysis

The conformational behavior of 1,3-dioxane-5,5-dimethanol is dominated by the chair conformation of the six-membered ring, which is the most thermodynamically stable arrangement [8] [5]. Unlike cyclohexane, the 1,3-dioxane ring system exhibits distinctive conformational characteristics due to the presence of oxygen atoms at positions 1 and 3.

Conformational analysis studies of 1,3-dioxane systems have revealed that the chair conformation is significantly more stable than boat or twist forms. The chair-boat enthalpy difference for the parent 1,3-dioxane system has been estimated at approximately 36.5 kJ/mol [5], which is considerably higher than the corresponding value for cyclohexane. This increased energy difference reflects the additional strain and unfavorable electronic interactions that occur in non-chair conformations of oxygen-containing rings.

The presence of geminal dimethanol groups at position 5 further stabilizes the chair conformation through several mechanisms. First, the hydroxymethyl substituents prefer equatorial orientations to minimize steric interactions with the ring framework [9]. Second, the quaternary carbon at position 5 reduces conformational flexibility compared to monosubstituted derivatives, effectively locking the ring in the chair arrangement.

Nuclear magnetic resonance studies of related 1,3-dioxane compounds have provided evidence for the conformational preferences through analysis of coupling constants and chemical shifts [8] [10]. The vicinal coupling constants in the ring system are consistent with a chair conformation, and the chemical shift patterns support equatorial orientation of substituents at position 5.

The conformational analysis is complicated by the presence of intramolecular hydrogen bonding involving the hydroxymethyl groups. These interactions can influence the preferred rotational conformations of the CH₂OH substituents and may contribute to the overall conformational stability of the molecule [9].

| Conformational Parameter | Value | Reference |

|---|---|---|

| Preferred Conformation | Chair | [8] [5] |

| Chair-Boat Energy Difference | ~36.5 kJ/mol | [5] |

| Ring Puckering | Moderate in O(1)-C(2)-O(3) region | [5] |

| O-C-O Bond Angle | 107.7° | [6] |

Stereochemical Properties

1,3-Dioxane-5,5-dimethanol exhibits no optical activity due to the absence of stereogenic centers in its molecular structure [4]. The compound is classified as achiral, with zero defined stereocenters and no optical rotation [4]. This stereochemical simplicity arises from the symmetric geminal disubstitution pattern at position 5, where both hydroxymethyl groups are equivalent.

The molecular symmetry of 1,3-dioxane-5,5-dimethanol can be described in terms of its point group, which reflects the spatial arrangement of atoms and the presence of symmetry elements. The geminal dimethanol substitution creates a molecular structure with a plane of symmetry passing through the C(2), C(5), and the midpoint of the C(4)-C(6) bond, rendering the molecule achiral.

Unlike many organic compounds that exhibit stereoisomerism, 1,3-dioxane-5,5-dimethanol does not display configurational isomerism or conformational chirality. The absence of chiral centers means that the compound exists as a single stereoisomer rather than as enantiomeric pairs. This stereochemical property is confirmed by experimental data showing no optical activity (optical rotation = 0°) [4].

The stereochemical analysis extends to the conformational behavior of the hydroxymethyl substituents. While the ring adopts a chair conformation, the CH₂OH groups can undergo rotation around the C-C bonds connecting them to the ring. However, these rotations do not generate stereoisomers due to the symmetric environment of both substituents.

Comparison with related compounds reveals the importance of substitution patterns in determining stereochemical properties. For instance, compounds with different substituents at position 5 or substitution at other ring positions may exhibit chiral centers and optical activity [11]. The symmetric nature of 1,3-dioxane-5,5-dimethanol distinguishes it from such derivatives.

| Stereochemical Property | Value | Reference |

|---|---|---|

| Optical Activity | None | [4] |

| Defined Stereocenters | 0 | [4] |

| Chiral Centers | 0 | [4] |

| Molecular Symmetry | C₂ᵥ (approximate) | Analysis based on structure |

| Enantiomeric Forms | Not applicable | [4] |

Crystallographic Studies

While specific single-crystal X-ray diffraction studies of 1,3-dioxane-5,5-dimethanol itself are limited in the available literature, extensive crystallographic investigations of related 1,3-dioxane derivatives provide valuable insights into the structural characteristics of this compound class [12] [13] [14].

Crystallographic studies of substituted 1,3-dioxane compounds consistently demonstrate that the six-membered ring adopts a chair conformation in the solid state [13] [14]. The ring geometry is characterized by moderate puckering, particularly in the O(1)-C(2)-O(3) region, while the C(4)-C(5)-C(6) portion remains relatively planar. This structural feature is a general characteristic of 1,3-dioxane rings and is expected to be preserved in 1,3-dioxane-5,5-dimethanol.

Crystal structure determinations of related compounds reveal typical bond lengths and angles for the 1,3-dioxane framework. The C-O bond lengths in the ring typically range from 1.42 to 1.46 Å, while C-C bond lengths fall within the normal range of 1.52 to 1.54 Å [14] [15]. The endocyclic bond angles show deviations from tetrahedral geometry due to ring strain and the influence of oxygen atoms.

Packing arrangements in crystals of 1,3-dioxane derivatives often involve hydrogen bonding interactions, particularly when hydroxyl groups are present as substituents [14]. For 1,3-dioxane-5,5-dimethanol, the presence of two hydroxymethyl groups would be expected to facilitate extensive intermolecular hydrogen bonding networks in the crystal structure, potentially leading to chain or sheet-like arrangements.

The thermal motion parameters derived from crystallographic studies indicate that the ring framework is relatively rigid, while substituent groups may exhibit greater thermal motion. This pattern would be consistent with the conformational analysis indicating a stable chair conformation for the ring system.

| Crystallographic Parameter | Typical Value | Reference |

|---|---|---|

| Ring Conformation | Chair | [13] [14] |

| C-O Bond Length | 1.42-1.46 Å | [14] [15] |

| C-C Bond Length | 1.52-1.54 Å | [14] [15] |

| Ring Puckering | Moderate | [13] [14] |

| Hydrogen Bonding | Expected (OH groups) | [14] |

The crystallographic data for 1,3-dioxane derivatives also reveals information about molecular packing and intermolecular interactions. Studies of compounds such as 2-phenyl-1,3-dioxane-5,5-dimethanol demonstrate the formation of hydrogen-bonded networks involving hydroxyl groups [12]. Similar packing motifs would be anticipated for 1,3-dioxane-5,5-dimethanol, where the four available hydroxyl hydrogen atoms could participate in extensive hydrogen bonding schemes.

Physicochemical Parameters

Molecular Weight and Formula

1,3-Dioxane-5,5-dimethanol is an organic compound with the molecular formula C₆H₁₂O₄ [1] [2]. The compound exhibits a molecular weight of 148.16 grams per mole [1] [2], which has been consistently reported across multiple chemical databases and suppliers. The molecular structure consists of a six-membered dioxane ring with two hydroxymethyl substituents at the 5-position, creating a quaternary carbon center.

The compound is also known by several synonyms including cyclic pentaerythritol monoformal, (1,3-dioxane-5,5-diyl)dimethanol, and [5-(hydroxymethyl)-1,3-dioxan-5-yl]methanol [3] [4]. The Chemical Abstracts Service (CAS) registry number is 6228-25-7 [1] [5], and it is assigned the EINECS number 228-329-7 [3] [4].

Melting and Boiling Points

The melting point of 1,3-Dioxane-5,5-dimethanol has been consistently reported as 58-60°C in the literature [5] [3] [6]. This relatively low melting point indicates moderate intermolecular interactions, which can be attributed to hydrogen bonding between the hydroxyl groups of different molecules.

The boiling point of the compound is reported as 132-134°C under reduced pressure conditions of 0.2 Torr [5] [3]. Under standard atmospheric pressure conditions, the boiling point would be significantly higher due to the presence of multiple hydroxyl groups capable of forming extensive hydrogen bonding networks. The reduced pressure boiling point suggests that the compound may undergo thermal decomposition at higher temperatures under normal atmospheric conditions.

Density and Solubility Characteristics

The predicted density of 1,3-Dioxane-5,5-dimethanol is 1.193 ± 0.06 grams per cubic centimeter [5] [3] [4]. This density value is higher than that of water, indicating relatively compact molecular packing in the solid state, likely facilitated by hydrogen bonding interactions between the hydroxyl groups.

Regarding solubility characteristics, 1,3-Dioxane-5,5-dimethanol exhibits slight solubility in both dimethyl sulfoxide (DMSO) and methanol [5] [4]. The limited solubility in these polar protic solvents suggests that while the compound can participate in hydrogen bonding, its cyclic acetal structure and relatively high molecular weight limit its dissolution. The slight solubility in methanol indicates compatibility with alcoholic solvents, which is consistent with the presence of hydroxyl functional groups in the molecule.

pKa Values and Acid-Base Behavior

The predicted pKa value for 1,3-Dioxane-5,5-dimethanol is 14.27 ± 0.10 [5] [3] [4]. This relatively high pKa value indicates that the compound behaves as a very weak acid under normal conditions. The acidic character arises from the hydroxyl groups present in the molecule, which can donate protons under strongly basic conditions.

The high pKa value suggests that the compound will remain predominantly in its molecular form under physiological pH conditions and most common laboratory conditions. Deprotonation would only occur under extremely basic conditions (pH > 14), making the compound essentially neutral under typical handling and storage conditions.

Spectroscopic Characterization

¹H and ¹³C Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about 1,3-Dioxane-5,5-dimethanol. In ¹H NMR spectroscopy, the compound is expected to exhibit characteristic signals for different proton environments [7] [8].

The dioxane ring protons (OCH₂O) are anticipated to appear in the δ 3.5-4.0 ppm region, which is typical for protons on carbons adjacent to oxygen atoms in cyclic acetal systems [9] [7]. The hydroxymethyl protons (CH₂OH) are expected to resonate at δ 3.6-3.8 ppm, characteristic of primary alcohol protons [7]. The hydroxyl protons may appear as broad signals due to exchange processes and could be observed in the δ 2-5 ppm region depending on the solvent and concentration [10] [9].

In ¹³C NMR spectroscopy, the compound would display distinct carbon environments [8] [11]. The hydroxymethyl carbons (CH₂OH) are expected to appear at δ 60-70 ppm, which is characteristic of primary alcohol carbons [8] [12]. The acetal carbons (OCH₂O) should resonate at δ 95-105 ppm, typical for carbons in acetal linkages [12]. The quaternary carbon at position 5 of the dioxane ring is anticipated to appear at δ 35-45 ppm, though it may show reduced intensity due to the lack of attached protons [12] [11].

Fourier Transform Infrared Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy reveals characteristic functional group absorptions for 1,3-Dioxane-5,5-dimethanol [13]. The most prominent feature would be the broad O-H stretching vibration expected in the 3200-3600 cm⁻¹ region [13]. This broad absorption band is characteristic of hydroxyl groups engaged in hydrogen bonding, which is expected given the presence of two primary alcohol groups in the molecule.

The C-O stretching vibrations would appear in the 1000-1200 cm⁻¹ region [13], representing both the alcohol C-O bonds and the ether linkages in the dioxane ring. The C-H stretching vibrations from the aliphatic protons would be observed in the 2800-3000 cm⁻¹ region [13]. Additional characteristic absorptions would include C-H bending vibrations around 1400-1500 cm⁻¹ and various skeletal vibrations of the dioxane ring system below 1300 cm⁻¹.

Mass Spectrometry

Mass spectrometry of 1,3-Dioxane-5,5-dimethanol would show the molecular ion peak at m/z 148, corresponding to the molecular weight of the compound [14] [15]. Under electron ionization conditions, the compound would likely undergo fragmentation typical of cyclic acetal systems.

Common fragmentation patterns would include the loss of hydroxymethyl groups (CH₂OH, mass 31), potentially giving rise to fragment ions at m/z 117. The dioxane ring might undergo ring opening and subsequent fragmentations, leading to smaller fragment ions. The base peak in the mass spectrum would likely correspond to the most stable fragment ion, potentially arising from the loss of one hydroxymethyl group [14].

The fragmentation pattern would be characteristic of compounds containing both acetal and alcohol functionalities, providing valuable structural information for identification and purity assessment.

Ultraviolet-Visible Spectroscopy

1,3-Dioxane-5,5-dimethanol would exhibit limited absorption in the ultraviolet-visible (UV-Vis) region due to the absence of significant chromophores in its structure [16]. The compound contains only saturated carbon-oxygen bonds and alcohol functional groups, which do not absorb strongly in the UV-Vis region above 200 nanometers.

Any observable absorption would likely occur in the far-UV region (below 220 nm) and would be attributed to n→σ* transitions of the oxygen lone pairs. In common UV-transparent solvents such as methanol or acetonitrile, the compound would show minimal interference with UV detection methods [16]. This property makes the compound suitable for applications where UV transparency is required, but limits the utility of UV-Vis spectroscopy for its quantitative determination.

The absence of aromatic rings, carbonyl groups, or extended conjugated systems results in the compound being essentially UV-inactive in the analytical wavelength range typically employed for organic compound analysis (250-800 nm).

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₁₂O₄ | [1] [2] |

| Molecular Weight (g/mol) | 148.16 | [1] [2] |

| Melting Point (°C) | 58-60 | [5] [3] [6] |

| Boiling Point (°C, at reduced pressure) | 132-134 (0.2 Torr) | [5] [3] |

| Density (g/cm³, predicted) | 1.193 ± 0.06 | [5] [3] [4] |

| Solubility in DMSO | Slightly soluble | [5] [4] |

| Solubility in Methanol | Slightly soluble | [5] [4] |

| pKa (predicted) | 14.27 ± 0.10 | [5] [3] [4] |

| Physical Form | Solid | [5] [4] |

| Color | White to Off-White | [5] [4] |

| CAS Registry Number | 6228-25-7 | [1] [5] |

| EINECS Number | 228-329-7 | [3] [4] |

| Technique | Key Features/Values | Solvent/Conditions | Notes |

|---|---|---|---|

| ¹H NMR Chemical Shifts | Expected: δ 3.5-4.0 ppm (OCH₂O), δ 3.6-3.8 ppm (CH₂OH) | CDCl₃, DMSO-d₆ | Hydroxyl protons may be exchangeable |

| ¹³C NMR Chemical Shifts | Expected: δ 60-70 ppm (CH₂OH), δ 95-105 ppm (OCH₂O), δ 35-45 ppm (quaternary C) | CDCl₃, DMSO-d₆ | Quaternary carbon may show reduced intensity |

| FTIR Major Absorptions | 3200-3600 cm⁻¹ (O-H stretch), 1000-1200 cm⁻¹ (C-O stretch), 2800-3000 cm⁻¹ (C-H stretch) | KBr pellet, ATR | Broad O-H stretch due to hydrogen bonding |

| Mass Spectrometry | Molecular ion peak at m/z 148, fragmentation patterns typical of cyclic acetals | EI, 70 eV | Base peak likely from loss of CH₂OH (m/z 117) |

| UV-Visible Spectroscopy | Limited absorption in UV region due to absence of chromophores | Methanol, acetonitrile | No significant UV absorption expected |